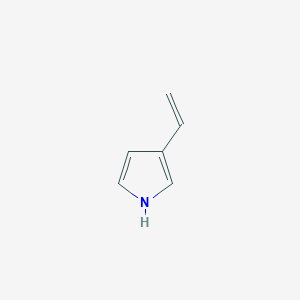
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid: is a chemical compound with the molecular formula C8H13NO7 and a molecular weight of 235.19 g/mol . N-acetyl-L-altrosaminouronic acid . This compound is primarily used in research settings and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid typically involves the following steps:
Acetylation: The starting material, an amino sugar, undergoes acetylation to introduce the acetamido group.
Oxidation: The hydroxyl groups are oxidized to form the trihydroxy structure.
Hydrolysis: The compound is then hydrolyzed to yield the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The acetamido group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Substitution: Produces various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its role in metabolic pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic applications, although not yet approved for medical use.
Industry:
- Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 6-Acetamido-2-oxohexanoic acid : Similar in structure but lacks the trihydroxy groups, which may result in different reactivity and applications .
- 4,5,6-Trihydroxy-2-oxo-hexanoic acid : Similar in having multiple hydroxyl groups but differs in the position of the acetamido group, affecting its chemical behavior .
Eigenschaften
CAS-Nummer |
32452-11-2 |
|---|---|
Molekularformel |
C8H13NO7 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |
InChI-Schlüssel |
MQWZJOSNNICZJE-JWXFUTCRSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Isomerische SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
| 57496-35-2 | |
Synonyme |
ManNAcUA N-acetylmannosaminuronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



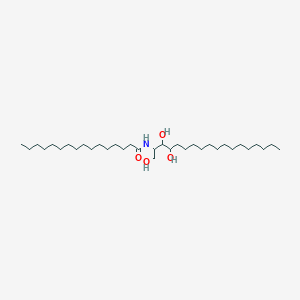
![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)
![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)
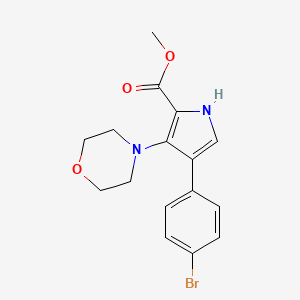
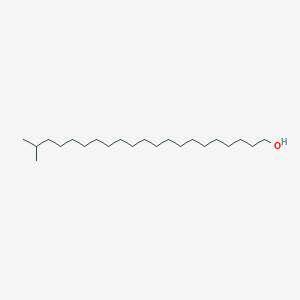
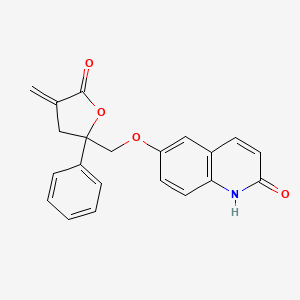
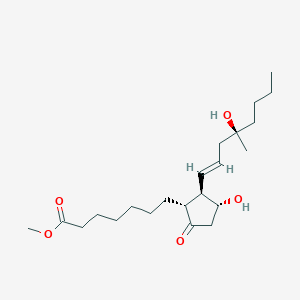
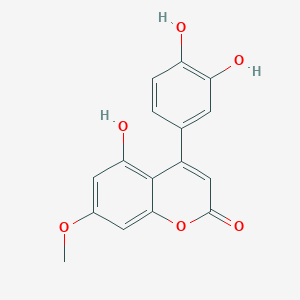
![N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-2-methoxyacetamide](/img/structure/B1241534.png)

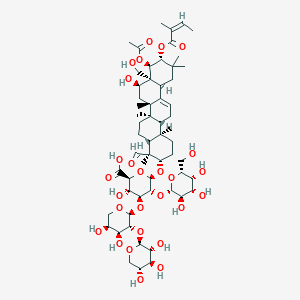
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
